molecular formula C14H14N4O3S B13990305 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione CAS No. 60663-80-1

3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione

Cat. No.: B13990305
CAS No.: 60663-80-1
M. Wt: 318.35 g/mol
InChI Key: PKVJSTQGCFJWMX-UHFFFAOYSA-N
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Description

3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde and a cyanoacetamide derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Used in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDKs makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .

Properties

CAS No.

60663-80-1

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

3-anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C14H14N4O3S/c1-21-8-7-18-11-10(12(19)16-14(18)20)13(22-17-11)15-9-5-3-2-4-6-9/h2-6,15H,7-8H2,1H3,(H,16,19,20)

InChI Key

PKVJSTQGCFJWMX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=NSC(=C2C(=O)NC1=O)NC3=CC=CC=C3

Origin of Product

United States

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